molecular formula C7H9N3S B1418877 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine CAS No. 518064-25-0

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine

Cat. No.: B1418877
CAS No.: 518064-25-0
M. Wt: 167.23 g/mol
InChI Key: KSLLZRAYBKILAG-UHFFFAOYSA-N
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Description

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine is a heterocyclic compound with a molecular formula of C7H9N3S. This compound is characterized by the presence of an imidazo-thiazole ring system, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromoacetophenone, followed by cyclization to form the imidazo-thiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • (2-Methylimidazo[2,1-B][1,3,4]thiadiazol-6-YL)methanamine
  • (3-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine

Comparison: 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine is unique due to its specific imidazo-thiazole structure, which imparts distinct biological activities compared to its analogs. For instance, the presence of the thiazole ring enhances its antimicrobial properties, making it more effective in certain applications .

Properties

IUPAC Name

(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-3-10-4-6(2-8)9-7(10)11-5/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLLZRAYBKILAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672511
Record name 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518064-25-0
Record name 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Reactant of Route 2
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Reactant of Route 3
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Reactant of Route 4
Reactant of Route 4
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Reactant of Route 5
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Reactant of Route 6
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine

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